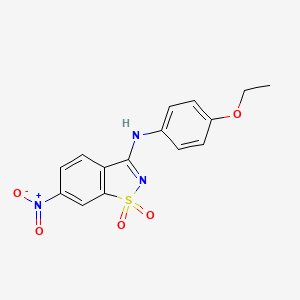
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In inflammation research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the activity of NF-kappaB, a transcription factor involved in the regulation of inflammatory responses. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to induce cell cycle arrest and DNA damage in tumor cells. Inflammation research has shown that 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X can reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to inflamed tissues. In neurodegenerative disease research, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X in lab experiments include its high potency and specificity for its target enzymes and signaling pathways. However, the limitations of using 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X include its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
For research on 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X include the development of more efficient synthesis methods, the identification of new target enzymes and signaling pathways, and the optimization of dosing and delivery methods. Additionally, the potential applications of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X in other fields of research, such as cardiovascular disease and metabolic disorders, should be explored. Overall, 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X has the potential to be a valuable tool in scientific research and may have important implications for the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X involves several steps, including the reaction of 4-methoxyphenylacetic acid with trifluoroacetic anhydride to form 4-(trifluoromethyl)phenylacetic acid. The resulting compound is then reacted with methyl propargyl ether to obtain 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one. The synthesis method has been optimized to achieve high yields and purity of 3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one X.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3O4/c1-4-11-27-16-10-9-15-18(25)17(13-5-7-14(26-3)8-6-13)20(21(22,23)24)28-19(15)12(16)2/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCSTSPLPTYHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-8-methyl-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![methyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B5229005.png)
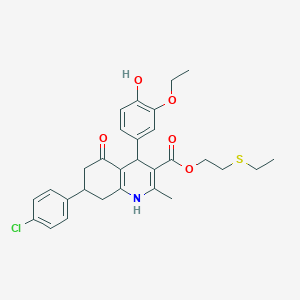
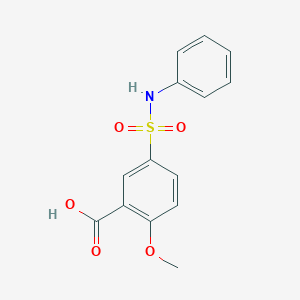
![2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5229029.png)

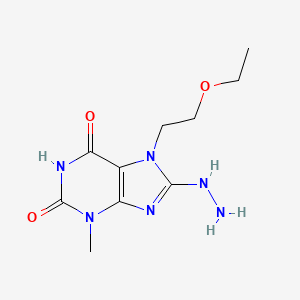
![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
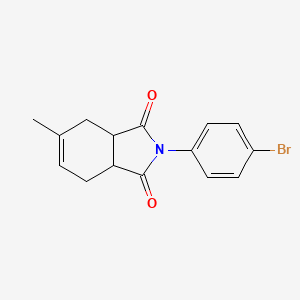
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)
![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)
![4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)
